4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one
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Overview
Description
4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that features a fused furan and pyridine ring system This compound is notable for its chlorine substitutions at the 4 and 6 positions and a hydroxyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyridine-3-carboxylic acid with a suitable furan derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a solvent such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less substituted pyridine-furan system.
Substitution: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 4,6-dichloro-1-oxofuro[3,4-c]pyridin-3(1H)-one.
Reduction: Formation of 1-hydroxyfuro[3,4-c]pyridin-3(1H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar chlorine substitutions but a different ring system.
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: Features a pyrazolo-pyrimidine ring system with chlorine substitutions.
Uniqueness
4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one is unique due to its fused furan and pyridine ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H3Cl2NO3 |
---|---|
Molecular Weight |
220.01 g/mol |
IUPAC Name |
4,6-dichloro-1-hydroxy-1H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H3Cl2NO3/c8-3-1-2-4(5(9)10-3)7(12)13-6(2)11/h1,6,11H |
InChI Key |
HNHGZSIIHLNHJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(OC(=O)C2=C(N=C1Cl)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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